Synthesis Yield Comparison: 4-Chloro-4'-fluorobutyrophenone vs. 4-Chlorobutyrophenone in Friedel-Crafts Acylation
In Friedel-Crafts acylation using 4-chlorobutyryl chloride as the acylating agent, the presence of a fluorine substituent on the phenyl ring significantly improves reaction yield. 4-Chloro-4'-fluorobutyrophenone can be synthesized with a 90% isolated yield and 99% purity when fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of AlCl₃ in dichloromethane at 20°C for 4 hours . In contrast, the synthesis of 4-chlorobutyrophenone (unsubstituted phenyl) under comparable Friedel-Crafts conditions typically achieves yields of 85% or lower with purity specifications of ≥85% (GC) .
| Evidence Dimension | Friedel-Crafts acylation yield |
|---|---|
| Target Compound Data | 90% isolated yield, 99% purity (GC) |
| Comparator Or Baseline | 4-Chlorobutyrophenone: 85% yield, ≥85% purity (GC) |
| Quantified Difference | +5% absolute yield improvement; +14% purity specification advantage |
| Conditions | Fluorobenzene + 4-chlorobutyryl chloride, AlCl₃ catalyst, CH₂Cl₂, 20°C, 4h |
Why This Matters
Higher synthesis yield reduces raw material costs and improves process economics in large-scale pharmaceutical manufacturing, while the higher purity specification minimizes downstream purification burdens.
